2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide
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Overview
Description
2,4-Dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with dimethoxy and phenoxyanilino substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxybenzoic acid with appropriate amines and coupling agents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain substituents with others, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,4-Dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 4-Hydroxy-2-quinolones
Uniqueness
Compared to similar compounds, 2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
336165-69-6 |
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Molecular Formula |
C26H28N2O5 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide |
InChI |
InChI=1S/C26H28N2O5/c1-17(2)24(28-25(29)22-15-14-21(31-3)16-23(22)32-4)26(30)27-18-10-12-20(13-11-18)33-19-8-6-5-7-9-19/h5-17,24H,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
KPKLSPKLAZBMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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